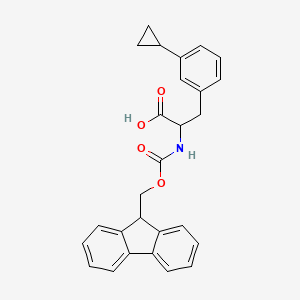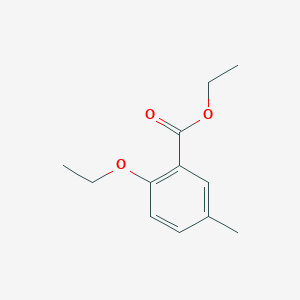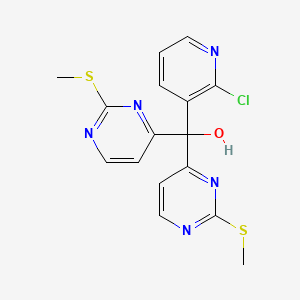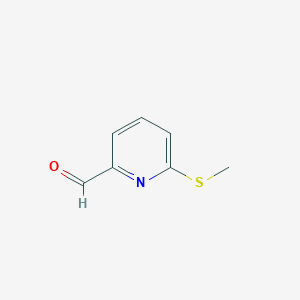
6-(Methylthio)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)picolinaldehyde is an organic compound characterized by a pyridine ring substituted with a methylthio group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)picolinaldehyde typically involves the introduction of a methylthio group to picolinaldehyde. One common method is the nucleophilic substitution reaction where a suitable methylthio precursor reacts with picolinaldehyde under controlled conditions. The reaction often requires a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methylthio)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Methylthio)picolinic acid.
Reduction: 6-(Methylthio)picolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Picolinaldehyde: Lacks the methylthio group, making it less reactive in certain substitution reactions.
6-Methylpicolinaldehyde: Contains a methyl group instead of a methylthio group, affecting its chemical reactivity and biological activity.
6-(Trifluoromethyl)picolinaldehyde: The trifluoromethyl group significantly alters the compound’s electronic properties compared to the methylthio group.
Uniqueness: 6-(Methylthio)picolinaldehyde is unique due to the presence of both an aldehyde and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
6-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 |
InChI-Schlüssel |
QVYAMTAWGBAROE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
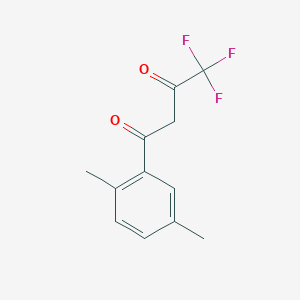




![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

